molecular formula C11H13N3OS B1645765 1-Ethyl-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one CAS No. 937599-68-3

1-Ethyl-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one

Cat. No. B1645765
CAS RN: 937599-68-3
M. Wt: 235.31 g/mol
InChI Key: AIRQBJQNEUVBLH-UHFFFAOYSA-N
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Description

1-Ethyl-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one is a chemical compound with the CAS number 937599-68-3 . It is used as a reference standard for pharmaceutical testing .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 235.305 and a density of 1.3±0.1 g/cm3 . Its boiling point is 412.2±55.0 °C at 760 mmHg . The melting point and flash point are not specified in the search results.

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Analgesic and Anti-inflammatory Properties : Research has highlighted the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones derivatives, demonstrating significant analgesic and anti-inflammatory activities. These compounds have been evaluated for their potential in treating pain and inflammation, with some showing comparable potency to standard drugs like diclofenac sodium (Alagarsamy et al., 2007).

  • Antibacterial and Antifungal Activities : Another aspect of research on pyrido[2,3-d]pyrimidin-4(1H)-one derivatives has involved evaluating their antibacterial and antifungal efficacies. These studies have shown that certain derivatives possess notable antimicrobial properties, making them candidates for further investigation as potential antibacterial and antifungal agents (Narayana et al., 2009).

  • Antimicrobial Activity of Novel Naphtho Derivatives : The synthesis of naphtho[2,1-b]furo-5H-(3,2-d)(1,3,4)thiadiazolo[3,2-a]pyrimidin-5-ones and their evaluation for antimicrobial activity have been documented. These novel derivatives exhibited significant action against a range of microbial strains, indicating their potential in the development of new antimicrobial agents (Ravindra et al., 2008).

Material Science and Chemistry

  • Corrosion Inhibition : The pyrimidine derivatives have also been studied for their role in corrosion inhibition, particularly for protecting metals like iron in corrosive environments. These studies utilize both electrochemical techniques and computational methods to understand the mechanisms of action and efficiency of these compounds as corrosion inhibitors (Abdelazim et al., 2021).

Future Directions

The future directions for the use of this compound are not specified in the search results. Given its use as a reference standard for pharmaceutical testing , it may continue to be used in this capacity or in related chemical research.

properties

IUPAC Name

1-ethyl-5,7-dimethyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-4-14-9-8(10(15)13-11(14)16)6(2)5-7(3)12-9/h5H,4H2,1-3H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRQBJQNEUVBLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=CC(=N2)C)C)C(=O)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201148079
Record name 1-Ethyl-2,3-dihydro-5,7-dimethyl-2-thioxopyrido[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one

CAS RN

937599-68-3
Record name 1-Ethyl-2,3-dihydro-5,7-dimethyl-2-thioxopyrido[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937599-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-2,3-dihydro-5,7-dimethyl-2-thioxopyrido[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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